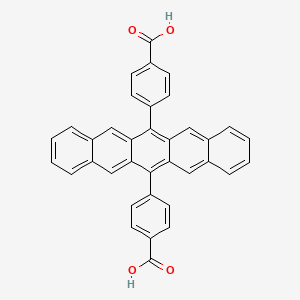
4,4'-(6,13-Dibromopentacendiyl)bis-Benzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It has a molecular formula of C36H22O4 and a molecular weight of 518.56. This compound is particularly notable for its unique structure, which includes a pentacene core substituted with bromine atoms and benzoic acid groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(6,13-Dibromopentacendiyl)bis-Benzoic Acid typically involves the bromination of pentacene followed by the introduction of benzoic acid groups. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the pentacene core.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(6,13-Dibromopentacendiyl)bis-Benzoic Acid may involve large-scale bromination reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for the addition of reagents and control of reaction conditions can further enhance the scalability of the process.
化学反应分析
Types of Reactions
4,4’-(6,13-Dibromopentacendiyl)bis-Benzoic Acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the pentacene core can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The benzoic acid groups can undergo oxidation to form corresponding carboxylate salts.
Reduction Reactions: The compound can be reduced to form hydroxy derivatives under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are typically used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: New derivatives with various functional groups replacing the bromine atoms.
Oxidation Products: Carboxylate salts of the benzoic acid groups.
Reduction Products: Hydroxy derivatives of the original compound.
科学研究应用
4,4’-(6,13-Dibromopentacendiyl)bis-Benzoic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of semiconductors and photovoltaic devices due to its unique electronic properties.
作用机制
The mechanism of action of 4,4’-(6,13-Dibromopentacendiyl)bis-Benzoic Acid involves its interaction with specific molecular targets and pathways. The bromine atoms and benzoic acid groups can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s behavior in different environments. These interactions are crucial for its applications in semiconductors and photovoltaic devices, where the compound’s electronic properties are leveraged to enhance performance.
相似化合物的比较
Similar Compounds
4,4’-Oxybis(benzoic acid): Another aromatic compound with similar benzoic acid groups but different core structure.
4,4’-Bis(dichloroiodo)biphenyl: A compound with similar halogen substitution but different core structure.
4,4’-Bis(imidazolyl)diphenyl ether: A compound used in metal-organic frameworks with different functional groups.
Uniqueness
4,4’-(6,13-Dibromopentacendiyl)bis-Benzoic Acid is unique due to its pentacene core substituted with bromine atoms and benzoic acid groups, which confer distinct electronic properties. This uniqueness makes it particularly valuable in the development of semiconductors and photovoltaic devices, where its specific structure and properties can be leveraged to enhance performance.
属性
分子式 |
C36H22O4 |
|---|---|
分子量 |
518.6 g/mol |
IUPAC 名称 |
4-[13-(4-carboxyphenyl)pentacen-6-yl]benzoic acid |
InChI |
InChI=1S/C36H22O4/c37-35(38)23-13-9-21(10-14-23)33-29-17-25-5-1-2-6-26(25)18-30(29)34(22-11-15-24(16-12-22)36(39)40)32-20-28-8-4-3-7-27(28)19-31(32)33/h1-20H,(H,37,38)(H,39,40) |
InChI 键 |
UIQRPZWOVWHJRJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=C4C=C5C=CC=CC5=CC4=C3C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


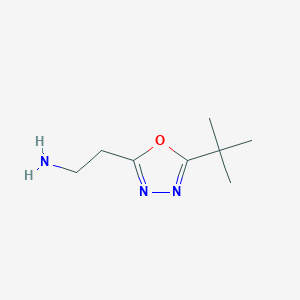
![4-(cyclobutylamino)-2-[4-(methylcarbamoyl)anilino]pyrimidine-5-carboxamide](/img/structure/B13863940.png)
![2-[(4,6-Diamino-2-pyrimidinyl)thio]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)acetamide](/img/structure/B13863947.png)
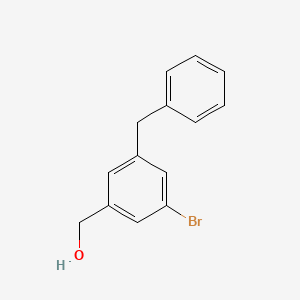

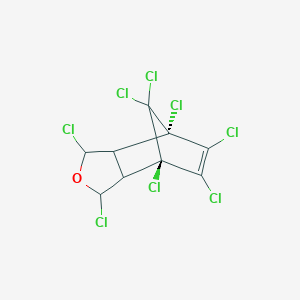


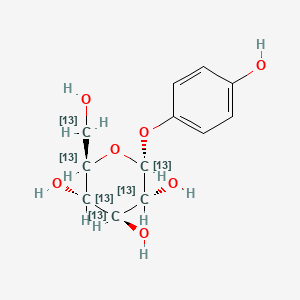
![disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B13863981.png)
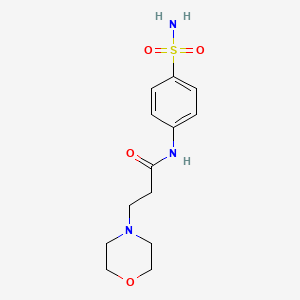
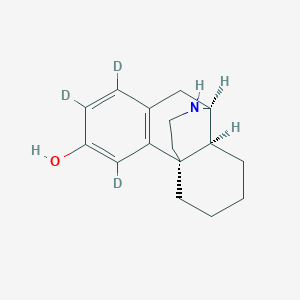
![N'-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide](/img/structure/B13864007.png)

